molecular formula C18H14ClN3O3 B2431268 2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide CAS No. 1396714-24-1

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide

Cat. No.: B2431268
CAS No.: 1396714-24-1
M. Wt: 355.78
InChI Key: OGUURHCKOBKKGL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide is a synthetic small molecule acetamide of interest in medicinal chemistry and preclinical research. Its structure, which integrates a chlorophenoxy group and a phenoxypyrimidine moiety, is characteristic of compounds investigated for modulating key biological targets, particularly in the central nervous system. Compounds within this chemotype have been identified as potent inhibitors of SLACK (K Na 1.1, Slo2.2) potassium channels, which are encoded by the KCNT1 gene . Gain-of-function mutations in KCNT1 are linked to severe treatment-resistant epileptic disorders such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) . Small-molecule inhibitors of SLACK represent a promising therapeutic strategy for these conditions, making this acetamide scaffold a valuable tool for probing SLACK channel function and pathology . Researchers can utilize this compound to study channel pharmacology and investigate new anti-epileptic mechanisms. Beyond neurology, analogous 2-(4-chlorophenoxy)acetamide structures have demonstrated significant efficacy in bone metabolism research. For instance, the closely related compound N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz) was shown to exert a strong inhibitory effect on osteoclastogenesis, the formation of bone-resorbing cells . This compound suppressed the formation of F-actin rings and bone resorption activity in vitro and prevented bone loss in an ovariectomized mouse model, highlighting the potential of this chemical class in developing treatments for osteolytic diseases like osteoporosis . The presence of the chlorophenoxy-acetamide group appears to be a key structural feature for this bioactivity. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c19-13-6-8-15(9-7-13)24-12-17(23)22-14-10-20-18(21-11-14)25-16-4-2-1-3-5-16/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUURHCKOBKKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol.

    Formation of 4-chlorophenoxyacetic acid: This involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 2-phenoxypyrimidine: This can be synthesized through the reaction of 2-chloropyrimidine with phenol in the presence of a base.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 2-phenoxypyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

    2-(4-methylphenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide: Similar structure with a methyl group instead of chlorine.

    2-(4-nitrophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide: Similar structure with a nitro group instead of chlorine.

Uniqueness

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chlorophenoxy group and a phenoxypyrimidinyl group, suggest various mechanisms of action that may lead to therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H14ClN3O3C_{18}H_{14}ClN_{3}O_{3}, with a molecular weight of 355.8 g/mol. The structure can be represented as follows:

InChI InChI 1S C18H14ClN3O3 c19 13 6 8 15 9 7 13 24 12 17 23 22 14 10 20 18 21 11 14 25 16 4 2 1 3 5 16 h1 11H 12H2 H 22 23 \text{InChI InChI 1S C18H14ClN3O3 c19 13 6 8 15 9 7 13 24 12 17 23 22 14 10 20 18 21 11 14 25 16 4 2 1 3 5 16 h1 11H 12H2 H 22 23 }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound can modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial and fungal strains.
  • Anticancer Properties : Investigations into its anticancer effects have shown promise, with evidence indicating cytotoxicity against certain cancer cell lines.
  • Anti-inflammatory Effects : There are indications that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
AntifungalEffective against Candida spp.
CytotoxicityIC50 values indicating significant cytotoxicity
AnticancerSelective cytotoxic effects on cancer cell lines

Case Study: Antifungal Activity

A study investigating the antifungal activity of related compounds demonstrated that chlorophenoxy derivatives could significantly inhibit the growth of Candida species. The Minimum Inhibitory Concentration (MIC) values ranged from 3.9 μg/mL to 62.5 μg/mL, indicating potent antifungal activity through disruption of fungal cell membranes and alteration of micromorphology .

Applications in Drug Discovery

Given its promising biological activities, this compound is being considered as a lead compound in drug discovery efforts targeting infectious diseases and cancer. Its ability to interact with multiple biological pathways makes it a versatile candidate for further development.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide, and how can reaction yields be optimized?

  • The synthesis typically involves multi-step reactions, starting with the formation of the chlorophenoxy group via nucleophilic substitution (e.g., using 4-chlorophenol and chloroacetyl chloride), followed by coupling with a pyrimidine derivative under amide-forming conditions. Key steps include:

  • Step 1 : Activation of the pyrimidine amine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 2 : Optimization of reaction temperature (typically 0–25°C) to minimize side reactions and maximize purity.
    • Yield optimization strategies:
  • Use of coupling catalysts like HOBt to enhance amide bond formation efficiency .
  • Solvent selection (polar aprotic solvents like DMF improve solubility of intermediates) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are essential for verifying the presence of the chlorophenoxy (δ 6.8–7.3 ppm for aromatic protons) and pyrimidinyl acetamide groups (δ 2.5–3.5 ppm for acetamide CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (theoretical m/z: ~397.08 for [M+H]+^+) .
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures >95% purity .

Q. What biological targets or mechanisms are associated with this compound in early-stage drug discovery?

  • Preliminary studies suggest activity against kinases (e.g., EGFR or MAPK) due to the pyrimidine scaffold’s ability to mimic ATP-binding motifs .
  • In vitro assays (e.g., enzyme inhibition or cell viability tests) are recommended to validate target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Case Study : Discrepancies in IC50_{50} values between enzyme assays and cell-based models may arise from differences in membrane permeability or off-target effects.
  • Methodological Solutions :

  • Use isotopic labeling (e.g., 3H^3\text{H}-ligand binding assays) to quantify target-specific binding .
  • Apply metabolomic profiling to identify interference from endogenous compounds .

Q. What strategies are recommended for elucidating the compound’s mechanism of action at the molecular level?

  • Computational Docking : Perform molecular dynamics simulations using software like AutoDock Vina to predict binding poses within kinase domains .
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity and thermodynamics .
  • Mutagenesis Studies : Introduce point mutations in target proteins (e.g., kinase ATP-binding pockets) to validate critical interactions .

Q. How can solvent and reaction conditions influence the formation of undesired byproducts during synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution but may promote racemization. Non-polar solvents (e.g., toluene) reduce side reactions but lower solubility .
  • Byproduct Mitigation :

  • Add scavengers (e.g., polymer-bound isocyanides) to trap reactive intermediates .
  • Monitor pH in aqueous steps (pH 7–8 minimizes hydrolysis of the acetamide group) .

Q. What advanced computational methods can accelerate the design of derivatives with improved pharmacokinetic properties?

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Predict metabolic stability by simulating cytochrome P450 interactions .
  • ADMET Prediction Tools : Use SwissADME or pkCSM to optimize logP (<5), topological polar surface area (TPSA >60 Ų), and bioavailability .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies :

  • Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hours.
  • Analyze degradation products via LC-MS to identify vulnerable structural motifs (e.g., ester or amide hydrolysis) .

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